(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride

Catalog No.
S2986815
CAS No.
2375249-63-9
M.F
C7H14ClNO2
M. Wt
179.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochlori...

CAS Number

2375249-63-9

Product Name

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride

IUPAC Name

(7R,8S)-5-azaspiro[3.4]octane-7,8-diol;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64

InChI

InChI=1S/C7H13NO2.ClH/c9-5-4-8-7(6(5)10)2-1-3-7;/h5-6,8-10H,1-4H2;1H/t5-,6-;/m1./s1

InChI Key

ZXZHELRQBPPAOT-KGZKBUQUSA-N

SMILES

C1CC2(C1)C(C(CN2)O)O.Cl

Solubility

not available

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a nitrogen-containing bicyclic framework. The compound's systematic name reflects its stereochemistry, indicating specific configurations at the 7 and 8 positions of the spiro compound. As a hydrochloride salt, it is typically encountered in a solid form, which enhances its stability and solubility in various solvents.

The molecular formula for this compound is C7H13ClN2O3C_7H_{13}ClN_2O_3, with a molecular weight of approximately 194.64 g/mol. Its structural features include hydroxyl groups at positions 7 and 8, contributing to its potential reactivity and biological interactions.

The chemical behavior of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride can be influenced by the presence of functional groups such as hydroxyls and the nitrogen atom in the spiro structure. Typical reactions may include:

  • Acid-base reactions: The hydroxyl groups can participate in protonation/deprotonation processes.
  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, allowing for various substitution reactions with electrophiles.
  • Oxidation-reduction reactions: The alcohol functionalities may undergo oxidation to form carbonyl compounds.

Research indicates that (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride exhibits significant biological activity, particularly as an inhibitor of specific protein interactions. It has been studied for its potential role in modulating pathways associated with cancer and other diseases by inhibiting the interaction between menin and mixed lineage leukemia proteins . This mechanism suggests its potential utility in therapeutic applications targeting hematological malignancies.

Various synthetic routes have been developed to produce (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride. Notable methods include:

  • Annulation Strategies: Utilizing cyclopentane derivatives to construct the spirocyclic framework through cyclization reactions.
  • Functional Group Transformations: Starting from simpler azaspiro compounds and introducing hydroxyl groups via reduction or substitution reactions.
  • Multi-step Synthesis: Combining several synthetic steps that involve protecting group strategies and selective functionalization to achieve the desired stereochemistry and functional groups .

The unique structure of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride makes it a valuable compound in medicinal chemistry:

  • Drug Development: Its ability to inhibit protein interactions positions it as a candidate for developing new therapies against certain cancers.
  • Research Tool: It serves as a molecular probe in studies investigating protein-protein interactions and signaling pathways.

Interaction studies have focused on the compound's ability to inhibit menin-MLL interactions, which are crucial in the context of leukemia . Experimental data suggest that (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride effectively disrupts these interactions, providing insights into its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(7R)-7-methyl-6-azaspiro[3.4]octane hydrochlorideMethyl group at position 7Potentially altered biological activity due to steric effects
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octaneContains a Boc protecting groupIncreased stability and ease of handling during synthesis
rac-(7R,8S)-5-aza-2-spiro[2.6]nonaneDifferent spirocyclic architectureVariations in biological activity due to structural differences

These compounds highlight the diversity within azaspiro compounds while emphasizing the unique aspects of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride related to its specific stereochemistry and functional groups.

Azaspiro compounds emerged in the late 20th century as alternatives to planar aromatic systems, which often suffered from poor solubility and off-target interactions. Early work focused on azaspiro[3.3]heptanes, first synthesized in 2010 via Rh(II)-catalyzed cyclopropanation reactions. These systems demonstrated unprecedented stability compared to cyclohexane-based analogs, prompting investigations into larger spirocycles. By 2019, researchers achieved asymmetric synthesis of 2,6-diazaspiro[3.3]heptanes using Davis–Ellman imines, enabling stereochemical control critical for receptor binding. The development of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol hydrochloride represents an evolutionary step, incorporating both spirocyclic strain and polar diol groups to balance lipophilicity and aqueous solubility.

Significance of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol Hydrochloride in Research

This compound addresses two key challenges in lead optimization:

  • Lipophilicity Modulation: Incorporation of the spiro[3.4]octane core reduces logD~7.4~ by 0.3–0.7 units compared to piperidine analogs, as demonstrated in comparative studies of azaspiro[3.3]heptanes.
  • Stereochemical Precision: The (7R,8S) configuration enables selective interactions with chiral binding pockets, as evidenced by 10–100× potency improvements over racemic mixtures in kinase inhibition assays.

Table 1: Physicochemical Properties of Azaspiro Scaffolds vs. Conventional Heterocycles

ScaffoldlogD~7.4~Polar Surface Area (Ų)sp³ Carbon Fraction
Piperidine1.8–2.512–150.67
Azaspiro[3.3]heptane1.1–1.825–300.71
(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol0.4–0.958–620.75

Data compiled from experimental measurements in ref.

Three-Dimensional Structural Uniqueness of Azaspiro Systems

X-ray crystallography reveals two critical features of the title compound:

  • Spirocyclic Strain: The 7-membered spiro system adopts a twisted boat conformation, creating a 112° dihedral angle between the azetidine and cyclohexane rings. This distortion exposes the diol groups for hydrogen bonding while shielding the amine from metabolic oxidation.
  • Intramolecular Hydrogen Bonding: Solid-state NMR shows a 2.8 Å O–H···N interaction between the C7 hydroxyl and the azetidine nitrogen, preorganizing the molecule for target engagement. This interaction persists in aqueous solution (ΔG = −1.2 kcal/mol).

Comparative molecular dynamics simulations indicate 40% lower conformational entropy than morpholine analogs, explaining enhanced binding kinetics in serotonin receptor models.

Research Trajectory and Contemporary Applications

Three cutting-edge methodologies have expanded the utility of this scaffold:

  • Enzymatic Stereodivergent Synthesis: Engineered protoglobin catalysts enable gram-scale production of (7R,8S)-configured derivatives with >99.5% enantiomeric excess, overcoming limitations of traditional Rh catalysis.
  • Gold-Catalyzed Domino Cyclization: Au(I)/OTf− complexes assemble fused azaspiro tetracyclic systems in one pot, achieving 78% yield for neuroactive alkaloid analogs.
  • Late-Stage Functionalization: Photoredox-mediated C–H amination introduces diversifying groups at C3 with 92% regioselectivity, as demonstrated in a 2024 synthesis of NMDA receptor modulators.

Current applications span:

  • Neurodegenerative Diseases: Allosteric modulators of mGluR5 showing 50 nM EC~50~ in rodent models
  • Oncology: BET bromodomain inhibitors with 100× selectivity over PDE4
  • Antiviral Agents: Broad-spectrum entry inhibitors targeting host cell phosphatidylinositol kinases

Dates

Last modified: 08-17-2023

Explore Compound Types